![molecular formula C12H17ClN2O3 B555085 H-Asn-OtBu HCl CAS No. 63094-81-5](/img/structure/B555085.png)
H-Asn-OtBu HCl
Overview
Description
H-Asn-OtBu HCl, also known as N-tert-butoxycarbonyl-L-asparagine hydrochloride, is a synthetic compound used in a variety of laboratory experiments. It is a white solid, soluble in water and ethanol, and is most commonly used as a reagent in peptide synthesis. H-Asn-OtBu HCl has a wide range of applications in scientific research, including its use in the synthesis of peptides, proteins, and other biomolecules.
Scientific Research Applications
L-Asparagine tert-butyl ester hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Synthesis of L-aspartyl-L-asparagine: L-Asparagine tert-butyl ester hydrochloride serves as a starting material in the multi-step synthesis of L-aspartyl-L-asparagine, a dipeptide that may have implications in various biochemical processes .
2. In Vitro Studies of Cancerous Cells This compound is frequently used to study certain cancerous cells in vitro, providing insights into the cellular mechanisms and potential therapeutic targets for cancer treatment .
Anticancer Drug Production: Related to its in vitro study applications, L-asparaginase, derived from L-asparagine, is utilized as an anticancer drug, predominantly for treating acute lymphoblastic leukemia (ALL) .
Acrylamide Reduction in Food Processing: L-asparaginase is also applied in the food industry to reduce acrylamide formation when starch-rich foods are cooked at high temperatures, thereby improving food safety .
properties
IUPAC Name |
tert-butyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNKCUXXNGWROA-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584954 | |
Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asn-OtBu HCl | |
CAS RN |
63094-81-5 | |
Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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